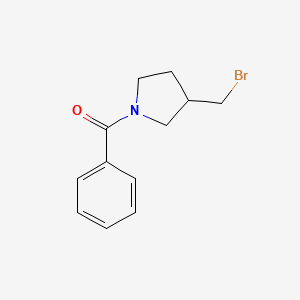

1-Benzoyl-3-(bromomethyl)pyrrolidine

Description

1-Benzoyl-3-(bromomethyl)pyrrolidine (C₁₂H₁₄BrNO, MW 268.15 g/mol) is a pyrrolidine derivative featuring a benzoyl group at the 1-position and a bromomethyl substituent at the 3-position of the pyrrolidine ring. The bromomethyl group confers electrophilic reactivity, making it a versatile intermediate in organic synthesis, particularly in alkylation and cross-coupling reactions . Its structural framework is analogous to bioactive pyrrolidine derivatives, which are widely explored in drug discovery due to their conformational rigidity and ability to mimic peptide bonds .

Properties

IUPAC Name |

[3-(bromomethyl)pyrrolidin-1-yl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO/c13-8-10-6-7-14(9-10)12(15)11-4-2-1-3-5-11/h1-5,10H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDHRWUYUCFPWJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CBr)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzoyl-3-(bromomethyl)pyrrolidine typically involves the bromination of 1-benzoylpyrrolidine. One common method is the reaction of 1-benzoylpyrrolidine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, resulting in the selective bromination at the third position of the pyrrolidine ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Benzoyl-3-(bromomethyl)pyrrolidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding substituted pyrrolidines.

Oxidation: The compound can be oxidized to form 1-benzoyl-3-(hydroxymethyl)pyrrolidine using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the benzoyl group can yield 1-(hydroxymethyl)-3-(bromomethyl)pyrrolidine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, sodium methoxide, and primary amines are commonly used under mild to moderate conditions.

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products:

- Substituted pyrrolidines

- 1-Benzoyl-3-(hydroxymethyl)pyrrolidine

- 1-(Hydroxymethyl)-3-(bromomethyl)pyrrolidine

Scientific Research Applications

1-Benzoyl-3-(bromomethyl)pyrrolidine has diverse applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.

Medicine: It is explored for its potential therapeutic properties and as a precursor in drug development.

Industry: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Benzoyl-3-(bromomethyl)pyrrolidine involves its interaction with molecular targets through its functional groups. The bromomethyl group can participate in nucleophilic substitution reactions, while the benzoyl group can engage in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

- Reactivity Trends : The bromomethyl group offers a balance between stability and reactivity compared to chloromethyl (less reactive) and iodomethyl (more reactive but thermally unstable) analogues .

- Functional Group Impact : Acetamido and methoxy substituents reduce electrophilicity, redirecting utility toward hydrogen bonding or chiral auxiliaries .

Biological Activity

1-Benzoyl-3-(bromomethyl)pyrrolidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to synthesize current knowledge regarding its biological effects, mechanisms of action, and applications in various fields, particularly in drug discovery and development.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHBrN\O

- Molecular Weight : 267.13 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

The compound features a pyrrolidine ring substituted with a benzoyl group and a bromomethyl moiety, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The bromomethyl group can facilitate nucleophilic substitution reactions, allowing the compound to modify other biomolecules. Additionally, the benzoyl group may enhance lipophilicity, aiding in membrane penetration and interaction with cellular targets.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. It has been tested against several cancer cell lines, demonstrating cytotoxic effects. The compound's mechanism appears to involve the induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS) .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| K562 (Leukemia) | 10 | Induces apoptosis via ROS generation |

| PC3 (Prostate) | 15 | Cell cycle arrest |

| SW620 (Colon) | 12 | Mitochondrial dysfunction |

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against various bacterial strains. Studies indicate that it disrupts bacterial cell membranes, leading to cell lysis .

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 8 µg/mL |

| S. aureus | 4 µg/mL |

| P. aeruginosa | 16 µg/mL |

Case Studies and Research Findings

- Study on Anticancer Activity : A study evaluated the effects of this compound on K562 cells, revealing an IC50 value of 10 µM after 48 hours of treatment. The researchers observed increased levels of apoptosis markers, suggesting that the compound effectively induces programmed cell death in leukemia cells .

- Antimicrobial Evaluation : Another research explored the antimicrobial properties of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant bactericidal activity with MIC values lower than those of commonly used antibiotics, highlighting its potential as a lead compound for developing new antimicrobial agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.